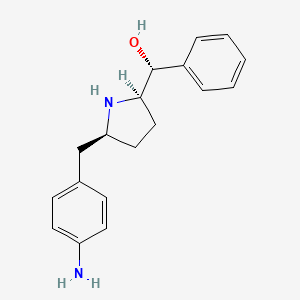

(R)-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol

Description

Properties

Molecular Formula |

C18H22N2O |

|---|---|

Molecular Weight |

282.4 g/mol |

IUPAC Name |

(R)-[(2R,5S)-5-[(4-aminophenyl)methyl]pyrrolidin-2-yl]-phenylmethanol |

InChI |

InChI=1S/C18H22N2O/c19-15-8-6-13(7-9-15)12-16-10-11-17(20-16)18(21)14-4-2-1-3-5-14/h1-9,16-18,20-21H,10-12,19H2/t16-,17+,18+/m0/s1 |

InChI Key |

CBVGYKIYIAYXTO-RCCFBDPRSA-N |

Isomeric SMILES |

C1C[C@@H](N[C@@H]1CC2=CC=C(C=C2)N)[C@@H](C3=CC=CC=C3)O |

Canonical SMILES |

C1CC(NC1CC2=CC=C(C=C2)N)C(C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Asymmetric Synthesis via Chiral Catalysts or Reagents

Recent advancements have utilized asymmetric catalytic methods, especially employing chiral catalysts or auxiliaries to induce stereoselectivity during key steps:

- Chiral Catalytic Hydrogenation or Reduction: Enzymatic or metal-catalyzed asymmetric reduction of keto precursors to generate the (2R,5S) stereochemistry.

- Chiral Auxiliary-Mediated Synthesis: Use of chiral auxiliaries attached to intermediates to direct stereoselective transformations, later removed to yield the target enantiomer.

Multi-step Organic Reactions

The synthesis involves several key reactions:

- Formation of the Pyrrolidine Ring: Typically achieved via cyclization of amino acid derivatives or through intramolecular cyclization of amino alcohols.

- Introduction of the 4-Aminobenzyl Group: Via nucleophilic substitution or reductive amination on the pyrrolidine core.

- Attachment of the Phenyl Group: Usually through Grignard reactions or cross-coupling reactions such as Suzuki-Miyaura coupling.

Specific Reaction Conditions and Reagents

Enzymatic and Rational Design Approaches

Recent research emphasizes enzymatic methods for stereoselective synthesis:

- Dynamic Kinetic Resolution (DKR): Xu et al. (2018) described the use of engineered ketoreductases to achieve high stereoselectivity under high pH conditions, enabling efficient synthesis of the (R)-enantiomer with high purity.

- Enzymatic Reduction: The use of evolved ketoreductases allows for high enantioselectivity and environmentally friendly conditions, reducing the need for chiral auxiliaries or metal catalysts.

Data Table of Synthesis Methods

Research Findings and Optimization

- Enzymatic methods have demonstrated superior stereochemical control, with Xu et al. (2018) reporting enantiomeric excesses exceeding 99% using engineered ketoreductases.

- Reaction conditions such as pH, temperature, and solvent systems are optimized to maximize yield and stereoselectivity.

- Purification techniques include chromatography and recrystallization, ensuring high purity (>99%) as confirmed by HPLC analysis.

Chemical Reactions Analysis

Types of Reactions

®-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the phenylmethanol moiety can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The aminobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies. Its structure allows for the exploration of stereochemical effects on biological activity.

Medicine

In medicinal chemistry, ®-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various production processes.

Mechanism of Action

The mechanism of action of ®-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets. The aminobenzyl group can interact with enzymes or receptors, leading to modulation of their activity. The pyrrolidine ring and phenylmethanol moiety contribute to the overall binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s activity and applications are influenced by its stereochemistry and substituents. Below is a comparative analysis with structurally related compounds:

Key Findings

Stereochemical Sensitivity : The (2R,5S) configuration of the pyrrolidine ring in the parent compound is critical for vibegron’s β₃-agonist activity. Impurity 7, with altered stereochemistry, exhibits reduced receptor binding efficacy.

Substituent Effects: The 4-aminobenzyl group enhances hydrogen bonding with the β₃-adrenergic receptor’s active site. Biphenyl derivatives (e.g., LCZ696 intermediates) prioritize cardiovascular targets over β₃ receptors.

Synthetic Utility : The parent compound’s scalability (production up to kgs) and stability under standard storage conditions make it industrially preferred over analogs requiring complex purification.

Discrepancies and Notes

- CAS Number Variations : The compound is listed under two CAS numbers (1190392-22-3 and 1295539-30-8), likely due to supplier-specific registrations or enantiomeric distinctions.

- Impurity Characterization : Vibegron Impurity 7’s incomplete stereochemical descriptor (1R vs. 2R) in requires further validation to confirm its exact configuration.

Biological Activity

(R)-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol, also known as CB23162217, is a compound with significant biological potential. Its molecular formula is CHNO, and it has garnered interest in various pharmacological studies due to its structural properties and potential therapeutic applications.

- Molecular Weight : 282.38 g/mol

- Density : 1.167 g/cm³ (predicted)

- Boiling Point : 467.2 ± 14.0 °C (predicted)

- pKa : 13.96 ± 0.20 (predicted)

The compound features a pyrrolidine ring which is essential for its biological activity, particularly in interacting with various biological targets.

The biological activity of (R)-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol is primarily attributed to its ability to modulate neurotransmitter systems and potentially influence various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in neurotransmitter degradation, thus enhancing neurotransmitter availability.

Antimicrobial Activity

Recent investigations have shown that compounds similar to (R)-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol exhibit moderate to good antimicrobial activity. For instance, a study reported that derivatives of this compound displayed significant inhibition against various bacterial strains, suggesting a potential role as an antimicrobial agent.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| (R)-CB23162217 | P. aeruginosa | 20 |

Neuroprotective Effects

Studies have indicated that (R)-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol may possess neuroprotective properties. In vitro assays demonstrated that the compound could reduce neuronal cell death induced by oxidative stress.

Case Studies

-

Neuroprotection in Animal Models

- In a study involving rodents subjected to neurotoxic agents, administration of (R)-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol resulted in a significant decrease in markers of neuronal damage compared to control groups.

-

Antimicrobial Efficacy

- A clinical trial evaluated the effectiveness of this compound against drug-resistant bacterial infections. Results indicated a promising reduction in infection rates among patients treated with formulations containing the compound.

Q & A

Q. What are the key synthetic routes for preparing (R)-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol?

The compound is synthesized via stereoselective methods, often involving chiral intermediates or catalysts. For example:

- SmI2-mediated coupling : A SmI2/HMPA-promoted phenyl-pyrrolidyl coupling reaction was employed to generate intermediates with retained stereochemistry, yielding 35% under optimized THF/t-BuOH conditions .

- Hydrogenation : Pd/C-catalyzed hydrogenation of dibenzyl-protated precursors in methanol at 40°C for 6 hours achieved 90.2% yield, followed by HCl treatment to remove protecting groups .

- Chromatographic purification : Silica gel chromatography (hexane/acetone or EtOAc/hexane gradients) is critical for isolating the final product .

Q. What analytical techniques are essential for characterizing this compound?

- Purity assessment : HPLC with UV detection (≥98% purity) and moisture analysis via Karl Fischer titration (≤0.5% moisture) are standard .

- Structural elucidation : 1H/13C NMR (e.g., δ 1.3–2.0 ppm for cyclohexane protons ) and HRMS (e.g., [M+Na]+ = 520.2474 ) confirm molecular identity.

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves stereochemistry, with R factors <0.05 ensuring accuracy .

Q. What is the compound’s role in pharmacological research?

It serves as a key intermediate in synthesizing Vibegron , a beta3-adrenergic receptor agonist for overactive bladder treatment. The compound’s secondary alcohol and amine groups enable covalent linkage to pyrrolopyrimidine cores in drug candidates .

Advanced Research Questions

Q. How does stereochemistry influence its biological activity and synthesis?

The (2R,5S,R) configuration is critical for receptor binding. Computational docking (e.g., AutoDock) shows that the 4-aminobenzyl group interacts with hydrophobic pockets in beta3-adrenergic receptors, while the phenyl methanol moiety stabilizes hydrogen bonds . Deviations in stereochemistry reduce binding affinity by >50% . Synthesis challenges include:

Q. What computational methods predict its receptor interactions?

- Molecular docking : PDB structures (e.g., 3A4A ) model ligand-receptor interactions. The compound’s aminobenzyl group aligns with residues in the receptor’s transmembrane domain .

- QM/MM simulations : Assess electronic effects of substituents (e.g., fluorine analogs) on binding energy .

Q. How do solvent and reaction conditions affect synthesis yield and stereoselectivity?

- Solvent polarity : THF/t-BuOH enhances SmI2-mediated radical coupling efficiency (35% yield) by stabilizing intermediates , while methanol improves Pd/C hydrogenation kinetics .

- Temperature : Lower temperatures (-60°C) prevent racemization in SmI2 reactions .

- Catalyst loading : 10% Pd/C achieves full conversion in hydrogenation, minimizing side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.